molecular formula C10H8BFNa2O5 B12424786 disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate

disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate

Cat. No.: B12424786
M. Wt: 283.96 g/mol
InChI Key: RLVWXGRGTAHSCI-BNTLRKBRSA-M
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Description

Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate is a boron-containing tricyclic compound with a fluorine substituent at the 9th position. Its IUPAC name reflects a complex bicyclic boronate ester fused with an aromatic ring system, stabilized by hydroxyl and carboxylate groups.

Properties

Molecular Formula

C10H8BFNa2O5

Molecular Weight

283.96 g/mol

IUPAC Name

disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate

InChI

InChI=1S/C10H9BFO5.2Na/c12-7-2-1-4-5-3-6(5)11(15,16)17-9(4)8(7)10(13)14;;/h1-2,5-6,15-16H,3H2,(H,13,14);;/q-1;2*+1/p-1/t5-,6-;;/m1../s1

InChI Key

RLVWXGRGTAHSCI-BNTLRKBRSA-M

Isomeric SMILES

[B-]1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]

Canonical SMILES

[B-]1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)[O-])(O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the boron atom: This step often involves the use of boron-containing reagents under controlled conditions.

    Hydroxylation: The addition of hydroxyl groups is achieved through oxidation reactions using reagents like osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the oxidation state of the boron atom.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the boron atom can produce borohydrides.

Scientific Research Applications

Disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate exerts its effects involves interactions with specific molecular targets. The boron atom can form stable complexes with various biomolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Spectral Features (IR/NMR)
Target Compound C₁₀H₇BFO₅Na₂ Fluorine, Boronate, Carboxylate N/A Not reported in evidence
7b (Fluoro-methoxy carbazole) C₂₁H₁₆FNO₃ Fluorine, Methoxy, Nitro 240 IR: 3309 cm⁻¹ (NH); δ8.36 ppm (H2)
9b (Methoxy-phenyl carbazole) C₂₆H₂₇NO₃ Methoxy, tert-Butoxycarbonyl 122 IR: 2977 cm⁻¹ (C-H); δ3.47 ppm (OCH₃)

Similarity Assessment Methodologies

Structural similarity is evaluated using computational tools like Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints). These methods compare bit-string representations of molecular features to quantify similarity, often predicting shared biological activity . For instance:

  • Aglaithioduline vs. SAHA : A 70% similarity index was calculated using Tanimoto coefficients, aligning with the "similar property principle" .
  • Gefitinib analogs : Ligand-based screening identified structurally similar kinase inhibitors, underscoring the relevance of fluorine and heterocyclic motifs in drug design .

Physicochemical Properties and Analytical Methods

  • Critical Micelle Concentration (CMC) : Techniques like spectrofluorometry and tensiometry, used for quaternary ammonium compounds (e.g., BAC-C12), could apply to the target compound’s amphiphilic carboxylate-boronate system. Discrepancies in CMC values (e.g., 8.3 mM vs. 8.0 mM for BAC-C12) highlight method-dependent variability .

Limitations and Activity Cliffs

While structural similarity often predicts bioactivity, "activity cliffs" occur when minor structural changes drastically alter potency. For example, fluorination in 7b may enhance binding affinity compared to non-fluorinated analogs, but this is context-dependent . The target compound’s boronate ester may confer unique reactivity or toxicity profiles, deviating from carbazole derivatives.

Biological Activity

Disodium (2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate, commonly referred to as QPX7728-OH disodium, is a compound of significant interest in the field of medicinal chemistry due to its potent biological activity as a β-lactamase inhibitor. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8BFNa2O5
  • Molecular Weight : 283.96 g/mol
  • CAS Number : 2170848-99-2

QPX7728-OH disodium functions primarily as an inhibitor of class A, C, and D β-lactamases. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective against bacterial infections. By inhibiting these enzymes, QPX7728-OH restores the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Inhibition Studies

Recent studies have demonstrated that QPX7728-OH disodium exhibits broad-spectrum inhibitory activity against various β-lactamases:

Enzyme Class Inhibition Constant (Ki) Activity
Class A0.024 μMPotent
Class CNot specifiedModerate
Class D0.6 μg/mLEffective

These findings indicate that QPX7728-OH disodium is particularly effective against the NDM-1 producing strains of Klebsiella pneumoniae, a significant concern in antibiotic resistance .

Case Studies

  • Restoration of Antibiotic Susceptibility : In a study involving Klebsiella pneumoniae strains resistant to biapenem due to NDM-1 production, the application of QPX7728-OH disodium at a concentration of 0.6 μg/mL restored susceptibility to biapenem .
  • Whole Cell Activity : The compound demonstrated effective inhibition in whole-cell assays against various resistant bacterial strains, showcasing its potential for clinical applications in treating infections caused by multidrug-resistant pathogens .

Clinical Implications

The ability of QPX7728-OH disodium to inhibit critical β-lactamases suggests that it could be used in combination therapies with existing β-lactam antibiotics to enhance their effectiveness against resistant bacteria. This approach could significantly impact treatment protocols for serious infections caused by resistant strains.

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